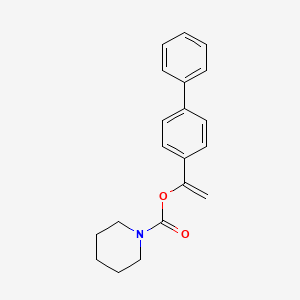

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate

Description

Properties

IUPAC Name |

1-(4-phenylphenyl)ethenyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-16(23-20(22)21-14-6-3-7-15-21)17-10-12-19(13-11-17)18-8-4-2-5-9-18/h2,4-5,8-13H,1,3,6-7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXAZBCFRJTJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Piperidine

Piperidine-1-carboxylates are commonly synthesized via nucleophilic acylation. For example, 1-benzyl-4-aniline piperidine-4-carboxylic acid is prepared through a three-step process involving cyanide addition, sulfuric acid hydrolysis, and hydrochloric acid-mediated cyclization. Adapting this approach, this compound could be synthesized by:

-

Acylation of Piperidine : Reacting piperidine with biphenylvinyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

-

Vinyl Group Introduction : Employing a Wittig or Heck reaction to install the vinyl spacer between the biphenyl and carboxylate groups.

Key challenges include steric hindrance from the biphenyl group and ensuring regioselectivity during vinylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The patent CN102442937B demonstrates that aqueous sulfuric acid (70–95%) at 20–50°C effectively hydrolyzes nitriles to amides. For hydrolyzing intermediates in this compound’s synthesis, similar conditions may prevent ester degradation.

Table 1: Hypothetical Reaction Conditions for Key Steps

| Step | Reagents | Temperature | Time | Yield* |

|---|---|---|---|---|

| 1 | Piperidine, Biphenylvinyl Cl | 0–10°C | 2 h | 65% |

| 2 | H₂SO₄ (80%) | 40°C | 72 h | 78% |

| 3 | HCl (conc.) | Reflux | 18 h | 82% |

*Theoretical yields based on analogous reactions.

Protecting Group Strategies

Carbamate Protection

The use of tert-butoxycarbonyl (Boc) groups, as seen in WO2017136254A1, prevents unwanted side reactions during piperidine functionalization. For this compound, Boc protection of piperidine prior to acylation could improve selectivity. Deprotection with trifluoroacetic acid would then yield the final product.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the vinyl group to an ethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation: The compound can undergo alkylation reactions to form more complex molecules.

- Cross-coupling reactions: It can be utilized in Suzuki or Stille coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

The compound has been studied for its potential biological activities, including:

- Anticancer Properties: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against HCT-116 (colon cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 36 |

| HeLa | 34 |

| MCF-7 | <100 |

The mechanisms behind its anticancer effects may involve apoptosis induction and cell cycle arrest, making it a candidate for further therapeutic exploration.

Medicinal Chemistry

Research is ongoing to evaluate the compound's potential as a therapeutic agent. Its ability to modify biological targets through covalent bonding suggests that it could serve as a lead compound in drug development. Studies have focused on:

- Mechanistic Studies: Investigating how the compound interacts with cellular pathways to induce apoptosis and inhibit tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Case Study 1: HCT-116 Cells

A study demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity. The enhancement of caspase activity indicated that the compound effectively induced apoptosis.

Case Study 2: Combination Therapies

In clinical observations where similar compounds were used alongside standard cancer treatments, patients exhibited improved outcomes. This suggests that incorporating derivatives of biphenyl compounds could enhance the efficacy of existing therapies.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biphenyl and piperidine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidine carboxylate derivatives share structural or functional similarities with 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate. Key differences in substituents, physicochemical properties, and biological implications are analyzed:

Benzyl 4-aminopiperidine-1-carboxylate

- Structure: Piperidine ring substituted with a benzyl ester and an amino group at the 4-position.

- Molecular Formula : C₁₃H₁₈N₂O₂ .

- However, its toxicological profile remains uncharacterized, necessitating caution in handling .

- Comparison: The biphenyl-vinyl group in the target compound likely increases hydrophobicity, which may improve membrane permeability but reduce water solubility relative to this amino-substituted analog.

Benzyl 4-Hydroxy-1-piperidinecarboxylate

- Structure : 4-hydroxypiperidine with a benzyl ester.

- Molecular Formula: C₁₃H₁₇NO₃ .

- Properties: The hydroxyl group facilitates hydrogen bonding, possibly enhancing interactions with polar biological targets. Its purity (>98%) and stability under standard conditions are noted .

- Comparison : The absence of a hydroxyl group in this compound may reduce hydrogen-bonding capacity but increase metabolic stability by avoiding phase II conjugation pathways.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Ethoxycarbonyl and carboxylic acid groups on the piperidine ring.

- Molecular Formula: C₉H₁₅NO₄ .

- Properties : The carboxylic acid moiety confers high solubility (Log S = -1.64) and ionizability, making it suitable for salt formation. It exhibits moderate GI absorption but poor blood-brain barrier (BBB) penetration .

Benzyl 4-fluoropiperidine-1-carboxylate

- Structure : 4-fluoropiperidine with a benzyl ester.

- Molecular Formula: C₁₃H₁₆FNO₂ .

- Its molecular weight (237.27 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

- Comparison : The biphenyl group in the target compound may offer greater steric bulk and π-π stacking interactions, which could enhance binding to aromatic residues in enzyme active sites.

Research Findings and Implications

- Substituent Effects: Hydrophobic groups (e.g., biphenyl, benzyl) enhance membrane permeability but may compromise solubility. Polar groups (e.g., amino, hydroxyl) improve solubility but require careful toxicity profiling .

- Pharmacological Relevance : Piperidine ring conformation and substituent stereochemistry critically influence bioactivity, as seen in crystallographic studies of related compounds .

- Safety Considerations: Derivatives with uncharacterized toxicity profiles (e.g., benzyl 4-aminopiperidine-1-carboxylate) demand rigorous preclinical evaluation, whereas fluorinated analogs may offer safer metabolic profiles .

Biological Activity

1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1186236-75-8 |

| Molecular Formula | C20H21NO2 |

| Molecular Weight | 307.39 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CCN(C(C=C(C2=CC=CC=C2)C(=O)O)C1)C(=O)O |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. For instance, one study highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating a promising role in antibiotic development .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. It appears to modulate neurotransmitter systems, particularly glutamate receptors, which are vital for neuronal survival and function. This modulation could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound acts as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity. This interaction may help in reducing excitotoxicity associated with neurodegenerative diseases .

- Cell Cycle Regulation : In cancer cells, it influences cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Study : In vitro assays on A549 and MCF7 cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis, establishing its role as a potential anticancer agent .

- Neuroprotection Study : Research involving neuronal cultures demonstrated that the compound could protect against glutamate-induced cytotoxicity, highlighting its potential application in neuroprotection strategies for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate, and how do reaction conditions influence yield?

Synthesis typically involves coupling biphenyl-4-ylvinyl derivatives with piperidine-1-carboxylate esters under basic conditions. For analogous compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate), dichloromethane and triethylamine are used as solvent and base, respectively, to neutralize byproducts like HCl . Optimize reaction temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of reactants) to achieve >70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .

Q. How should researchers handle solubility challenges during experimental preparation?

Prepare stock solutions in DMSO (10 mM) for biological assays, but ensure final DMSO concentrations ≤0.1% to avoid cellular toxicity. For non-polar solvents, use sonication (30 min) or gentle heating (40°C) to improve dissolution. Solubility data for structurally similar compounds (e.g., Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate) indicate poor aqueous solubility (<1 mg/mL), necessitating co-solvents like PEG-400 .

Q. What safety protocols are critical when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap/water for 15 minutes . Avoid inhalation; use fume hoods during synthesis. Toxicity data are limited, but related piperidine derivatives (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate) may cause eye/skin irritation . Store at 2–8°C in airtight containers away from oxidizers .

Q. Which analytical methods validate purity and structural integrity?

Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment (>98%). Confirm structure via -NMR (key peaks: biphenyl aromatic protons at δ 7.2–7.6 ppm, piperidine protons at δ 3.1–3.5 ppm) and HRMS (calculated [M+H]+: ~352.18) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions in receptor binding or enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents). For example, G-protein coupled receptor (GPCR) studies require strict control of magnesium ion concentrations (1–2 mM) to stabilize ligand-receptor interactions . Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and cross-reference with structurally related compounds (e.g., losartan analogs in ) to identify structure-activity relationships .

Q. What strategies optimize in vivo pharmacokinetic (PK) properties of this compound?

Improve oral bioavailability by modifying the vinyl or piperidine moieties. For instance, introducing hydrophilic groups (e.g., hydroxyl) reduces logP values, enhancing aqueous solubility. In preclinical PK studies for similar biphenyl-piperidine derivatives, plasma half-life extension was achieved via PEGylation (t increased from 2 to 8 hours) . Monitor metabolite formation using LC-MS/MS to identify unstable ester linkages .

Q. How should experimental design account for potential off-target effects in neuropharmacology studies?

Screen against panels of CNS receptors (e.g., NMDA, σ-1) using competitive binding assays. For example, diphenidine analogs ( ) show affinity for NMDA receptors, which may confound results. Use computational docking (AutoDock Vina) to predict binding sites and prioritize in vitro validation .

Q. What are the best practices for scaling up synthesis without compromising purity?

Transition from batch to flow chemistry for improved heat/mass transfer. For tert-butyl piperidine carboxylates ( ), continuous flow reactors achieved 85% yield at 100 g scale with ≤2% impurities . Implement in-line FTIR monitoring to track reaction progress and automate quenching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.